5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (ABCTC) is an organic compound that has been used in a variety of scientific research applications. ABCTC is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound that has been widely studied in the fields of organic chemistry, biochemistry, and pharmacology. ABCTC has been used in the synthesis of various organic compounds, as well as in the study of the biochemical and physiological effects of certain compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-chlorobenzylamine with benzyl isocyanate to form N-benzyl-4-chlorobenzylcarbamate, which is then reacted with sodium azide to form 5-azido-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide. The azide group is then reduced to an amine using palladium on carbon and hydrogen gas, followed by acylation with 4-chlorobenzoyl chloride to form the final product.
Starting Materials
4-chlorobenzylamine, benzyl isocyanate, sodium azide, palladium on carbon, hydrogen gas, 4-chlorobenzoyl chloride
Reaction
4-chlorobenzylamine + benzyl isocyanate -> N-benzyl-4-chlorobenzylcarbamate, N-benzyl-4-chlorobenzylcarbamate + sodium azide -> 5-azido-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide, 5-azido-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide + palladium on carbon + hydrogen gas -> 5-amino-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide, 5-amino-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide + 4-chlorobenzoyl chloride -> 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Scientific Research Applications
5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been used in a variety of scientific research applications, including the synthesis of organic compounds and the study of the biochemical and physiological effects of certain compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been used in the synthesis of various drugs, such as anti-cancer drugs and antibiotics, as well as in the synthesis of other organic compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has also been used in the study of the biochemical and physiological effects of compounds, such as the effects of certain drugs on the human body.
Mechanism Of Action
The exact mechanism of action of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in the metabolism of certain compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is believed to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other organic compounds.
Biochemical And Physiological Effects
5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been used in the study of the biochemical and physiological effects of certain compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in the metabolism of drugs and other organic compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has also been found to have anti-inflammatory and anti-cancer effects.
Advantages And Limitations For Lab Experiments
The use of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments has several advantages, including its low cost and easy availability. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is also relatively easy to synthesize, and it can be used in a variety of laboratory experiments. However, there are also some limitations to the use of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments, such as its potential toxicity and the need for careful handling.
Future Directions
There are a number of potential future directions for the use of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in scientific research. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could be used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs and other organic compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could also be used to study the effects of certain compounds on the human body, such as the effects of certain drugs on the immune system. Additionally, 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could be used in the synthesis of new organic compounds, such as antibiotics and anti-cancer drugs.
properties
IUPAC Name |
5-amino-1-benzyl-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-8-6-12(7-9-14)10-20-17(24)15-16(19)23(22-21-15)11-13-4-2-1-3-5-13/h1-9H,10-11,19H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRIVGBYYDYOBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide |
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